Rhamnolipid 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

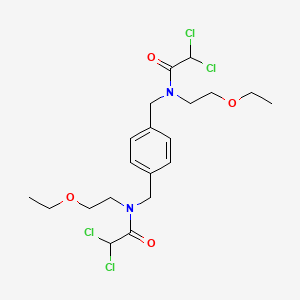

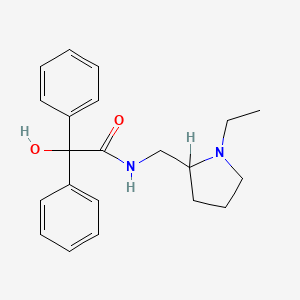

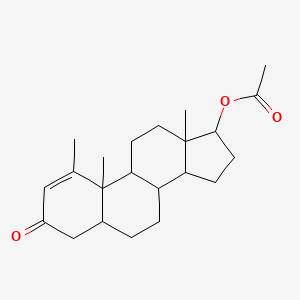

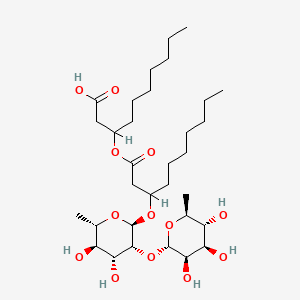

2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoic acid is a glycolipid, an alpha-L-rhamnosyl-alpha-L-rhamnoside of 3-[(3-hydroxydecanoyl)oxy]decanoic acid. It has a role as a nonionic surfactant. It is a glycolipid and an alpha-L-rhamnoside. It is a conjugate acid of a 2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoate.

Wissenschaftliche Forschungsanwendungen

Environmental Bioremediation and Composting

Rhamnolipids, particularly Rhamnolipid 1, have been extensively applied in environmental bioremediation due to their surface-active properties. They significantly impact the cell surface properties of microorganisms, influencing cell surface hydrophobicity, electrical properties, and surface compounds. Moreover, Rhamnolipids affect the structural and functional characteristics of the cell membrane, related enzymes, and genes. Their role in composting is noteworthy, offering a sustainable pathway for pollutant biodegradation and resource reutilization. These multifaceted interactions underscore the potential of Rhamnolipid 1 in enhancing environmental cleanup efforts and waste management processes (Shao et al., 2017).

Interaction with Biomembranes

Rhamnolipid 1 has been shown to interact with model biomembranes, demonstrating its role in various cellular functions. These interactions provide insights into the molecular mechanisms behind the antibacterial and antifungal effects of Rhamnolipids. The interaction between Rhamnolipid 1 and lipid model membranes reveals changes in lateral membrane organization and morphological alterations of membrane vesicles. This comprehensive understanding helps in deciphering the physio-chemical effects imposed by Rhamnolipids on lipid membranes, enhancing our understanding of their physiological roles (Herzog et al., 2020).

Microbial Life and Biofilm Development

Rhamnolipids play a crucial role in microbial life, particularly in the uptake of hydrophobic substrates by bacterial cells. This characteristic is vital for bioremediation of hydrocarbons. Furthermore, Rhamnolipids are essential in surface-associated bacterial motility and biofilm development. Understanding the role of Rhamnolipids in these processes provides valuable insights into their environmental significance and potential applications in biofilm management (Chrzanowski et al., 2011).

Microbial Production Using Sugars as Carbon Sources

The production of Rhamnolipids, especially using sugars as carbon sources, offers a cost-effective and efficient approach. Utilizing sugars derived from agricultural wastes rich in cellulose and sugar-containing wastes presents a sustainable and economically viable method for Rhamnolipid production. This approach addresses the high production cost associated with traditional methods and opens new possibilities for large-scale production of Rhamnolipids (Tan & Li, 2018).

Eigenschaften

CAS-Nummer |

4348-76-9 |

|---|---|

Produktname |

Rhamnolipid 1 |

Molekularformel |

C32H58O13 |

Molekulargewicht |

650.8 g/mol |

IUPAC-Name |

3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid |

InChI |

InChI=1S/C32H58O13/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-30(28(39)26(37)20(4)42-32)45-31-29(40)27(38)25(36)19(3)41-31/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34)/t19-,20-,21?,22?,25-,26-,27+,28+,29+,30+,31-,32-/m0/s1 |

InChI-Schlüssel |

FCBUKWWQSZQDDI-KUJVCZGASA-N |

Isomerische SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |

SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

Kanonische SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

Synonyme |

2-O-rhamnopyranosyl-rhamnopyranosyl-3-hydroxyldecanoyl-3-hydroxydecanoate 2-RRHDHD rhamnolipid 1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.